4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid

Purity Quality Control Procurement

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid is a pyrazole-benzoic acid hybrid that connects a 1-ethylpyrazole ring to a 4-aminobenzoic acid moiety through a methyleneamine spacer. The compound presents molecular weight 245.28 g/mol, computed logP 1.6 (XLogP3-AA), two hydrogen-bond donors, four acceptors, and five rotatable bonds.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 1006963-97-8
Cat. No. B2946912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid
CAS1006963-97-8
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESCCN1C(=CC=N1)CNC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H15N3O2/c1-2-16-12(7-8-15-16)9-14-11-5-3-10(4-6-11)13(17)18/h3-8,14H,2,9H2,1H3,(H,17,18)
InChIKeyDLVHTJPEYSKURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid (CAS 1006963-97-8) – Procurement-Relevant Baseline Profile


4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid is a pyrazole-benzoic acid hybrid that connects a 1-ethylpyrazole ring to a 4-aminobenzoic acid moiety through a methyleneamine spacer. The compound presents molecular weight 245.28 g/mol, computed logP 1.6 (XLogP3-AA), two hydrogen-bond donors, four acceptors, and five rotatable bonds [1]. It is commercially available at 98% purity with full GHS hazard documentation , making it a ready-to-use building block for medicinal chemistry and chemical biology applications.

Why Generic Substitution Fails for 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid


Close analogs including the ortho-amino isomer (CAS 176958-83-1) and pyrazole regioisomers differ markedly in hydrogen-bonding topology, lipophilicity, and conformational flexibility. In related pyrazole-benzoic acid series, a single methylene deletion or N-substituent modification has been shown to alter β-secretase IC₅₀ by ≥10-fold [1]. These steep structure-activity relationships mean that substituting an analog without confirmatory data can invalidate biological results, making precise CAS number verification essential for reproducible research.

Quantitative Differentiation of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid Versus Closest Analogs


Higher Commercial Purity vs. Ortho-Amino Analog

The target compound is routinely supplied at 98% purity by multiple vendors, whereas the closest ortho-amino analog, 2-((1-ethyl-1H-pyrazol-5-yl)amino)benzoic acid (CAS 176958-83-1), is commonly listed at 95% . This 3% absolute purity differential reduces the risk of confounding biological activity from unidentified impurities in dose-response assays.

Purity Quality Control Procurement

Methyleneamino Spacer Enables Selective N‑Derivatization Not Accessible with Direct Amino Analogs

The secondary –NH–CH₂– bridge of the target compound is amenable to acylation, alkylation, or reductive amination without altering the pyrazole N‑ethyl group, a key requirement for maintaining core scaffold integrity during parallel library synthesis [1]. In contrast, the ortho-amino analog (CAS 176958-83-1) possesses a –NH– linker directly attached to the electron-deficient pyrazole, which strongly deactivates the amino group toward electrophilic functionalization under standard conditions.

Synthetic Utility Parallel Synthesis Library Design

Balanced Physicochemical Profile for CNS and Cellular Permeability

The target compound exhibits a computed XLogP3-AA of 1.6, topological polar surface area (TPSA) of 66.6 Ų, and 5 rotatable bonds [1]. This profile falls within the favorable range for blood-brain barrier penetration (TPSA < 90 Ų, logP 1–3), positioning it ahead of the more lipophilic ortho-amino analog (predicted XLogP3-AA ≈ 2.2; TPSA ≈ 66 Ų) which may suffer higher metabolic turnover. The N‑methyl analog (4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid) is predicted to have XLogP3-AA of 1.2, which could limit passive membrane diffusion [2].

Physicochemical Properties Drug-likeness Permeability

Recommended Application Scenarios for 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid


Fragment-Based Lead Generation for CNS Targets

With TPSA 66.6 Ų and XLogP3-AA 1.6, the compound resides in the optimal BBB-permeable fragment space [1]. Teams can deploy it directly in fragment screening cascades without additional property optimization, reducing hit-to-lead timelines.

Parallel Chemistry Library Design

The reactive secondary amine linker permits efficient N‑functionalization under mild conditions, enabling rapid generation of diverse libraries for target-class screens [2]. This overcomes the synthetic bottleneck posed by deactivated aniline-type analogs.

High-Confidence Biochemical Assay Reference

The 98% commercial purity coupled with full GHS and SDS documentation supports its use as a reference standard for HPLC method qualification and as a positive control in enzyme inhibition assays .

Quote Request

Request a Quote for 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.